IMB-10 is a small-molecule compound identified through a high-throughput screening process for its ability to interact with the leukocyte-specific αMβ2 integrin. [] This integrin plays a crucial role in leukocyte adhesion and migration, making it a potential target for modulating inflammatory responses. [] IMB-10's unique mechanism involves stabilizing the activated form of αMβ2 integrin, leading to the inhibition of leukocyte migration and recruitment. []
IMB-10 exhibits an unconventional mechanism of action by stabilizing the activated form of αMβ2 integrin, unlike typical integrin antagonists. [] This stabilization enhances the binding of αMβ2 to its natural ligands, proMMP-9 and fibrinogen. [] The interaction site appears to be within a cavity present only in the activated I domain of the integrin, as per computational modeling. [] Single amino acid mutations in the C-terminal helix and the underlying region of the I domain significantly impact IMB-10's activity, highlighting the importance of these regions for the interaction. []
Inhibition of Leukocyte Migration and Recruitment: IMB-10 effectively inhibits αMβ2 integrin-dependent leukocyte migration in vitro and reduces inflammation-induced neutrophil emigration in vivo. []
Antitumor Activity: In vivo studies using mouse models demonstrate IMB-10's potential as an antitumor agent, specifically against leukemia and lymphoma. [, ] In these studies, IMB-10 treatment resulted in significant inhibition of tumor growth and prolonged survival in mice with lymphoma. [, ] Additionally, IMB-10 reduced leukocyte infiltration into tumors and hindered the invasive potential of squamous cell carcinomas. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7